molecular formula C25H25Cl4N3O2S B060930 N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide CAS No. 176181-81-0

N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide

Cat. No.: B060930
CAS No.: 176181-81-0
M. Wt: 573.4 g/mol
InChI Key: VOTNWYFJKIKXJI-SNAWJCMRSA-N
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Description

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine is a complex organic compound that features multiple functional groups, including amine, sulfonyl, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4,5-trichlorobenzenesulfonyl chloride and 4-chlorocinnamylamine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques such as recrystallization or chromatography, and implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorophenyl)-N-methylbenzylamine
  • 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-ethylbenzylamine

Uniqueness

The uniqueness of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine lies in its specific combination of functional groups and structural features. This makes it distinct from similar compounds and potentially useful for specialized applications.

Properties

CAS No.

176181-81-0

Molecular Formula

C25H25Cl4N3O2S

Molecular Weight

573.4 g/mol

IUPAC Name

N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H25Cl4N3O2S/c1-31(13-4-5-18-8-10-20(26)11-9-18)17-19-6-2-3-7-24(19)32(14-12-30)35(33,34)25-16-22(28)21(27)15-23(25)29/h2-11,15-16H,12-14,17,30H2,1H3/b5-4+

InChI Key

VOTNWYFJKIKXJI-SNAWJCMRSA-N

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Synonyms

2-(N-(2-aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine
HF 2035
HF-2035

Origin of Product

United States

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